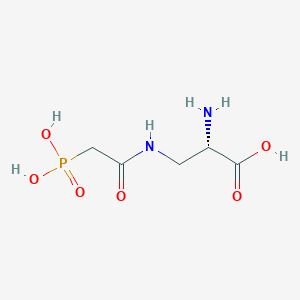

3-(2-Phosphonoacetamido)-L-alanine

Description

3-(2-Phosphonoacetamido)-L-alanine is a non-proteinogenic amino acid derivative characterized by a phosphonoacetamido group attached to the β-carbon of L-alanine. The phosphonate moiety (PO₃²⁻) confers unique physicochemical properties, including strong metal-chelating capabilities and resistance to enzymatic hydrolysis, making it relevant in medicinal chemistry and targeted therapies.

Properties

CAS No. |

61596-48-3 |

|---|---|

Molecular Formula |

C5H11N2O6P |

Molecular Weight |

226.12 g/mol |

IUPAC Name |

(2S)-2-amino-3-[(2-phosphonoacetyl)amino]propanoic acid |

InChI |

InChI=1S/C5H11N2O6P/c6-3(5(9)10)1-7-4(8)2-14(11,12)13/h3H,1-2,6H2,(H,7,8)(H,9,10)(H2,11,12,13)/t3-/m0/s1 |

InChI Key |

APNRRABVQKGHJL-VKHMYHEASA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)NC(=O)CP(=O)(O)O |

Canonical SMILES |

C(C(C(=O)O)N)NC(=O)CP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Phosphonoacetyl)amino]-L-alanine typically involves the reaction of L-alanine with phosphonoacetic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the phosphonoacetyl group. The process may involve the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 3-[(Phosphonoacetyl)amino]-L-alanine may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Phosphonoacetyl)amino]-L-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The phosphonoacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 3-[(Phosphonoacetyl)amino]-L-alanine include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of 3-[(Phosphonoacetyl)amino]-L-alanine depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonoacetyl derivatives with additional oxygen atoms, while reduction may result in the formation of simpler amino acid derivatives.

Scientific Research Applications

Biochemical Applications

Enzyme Inhibition and Substrate Mimicry

3-(2-Phosphonoacetamido)-L-alanine serves as a valuable mimic of the pyrophosphate moiety in nucleotides, particularly in the context of DNA synthesis. It has been studied for its role as a substrate for enzymes like HIV-1 reverse transcriptase, where it can influence the enzymatic activity by mimicking natural substrates, thereby impacting viral replication processes .

Potential Therapeutic Applications

The compound's structural similarity to naturally occurring amino acids allows it to interact with various biological systems. Research indicates that derivatives of 3-(2-Phosphonoacetamido)-L-alanine may exhibit therapeutic effects, particularly in targeting specific pathways involved in metabolic disorders and cancer . Its phosphonate group enhances binding affinity to biological targets, making it a candidate for drug development.

Case Studies

Study on Enzymatic Activity

A study published in a peer-reviewed journal explored the use of 3-(2-Phosphonoacetamido)-L-alanine as an inhibitor of certain kinases involved in signal transduction pathways. The findings indicated that this compound could effectively reduce kinase activity, suggesting its potential as a therapeutic agent in conditions characterized by aberrant kinase signaling .

Research on Antiviral Properties

Another significant study investigated the antiviral properties of 3-(2-Phosphonoacetamido)-L-alanine against HIV-1. The research demonstrated that this compound could inhibit viral replication by interfering with the reverse transcription process, highlighting its potential as a lead compound for antiviral drug development .

Comparative Data Table

Mechanism of Action

The mechanism of action of 3-[(Phosphonoacetyl)amino]-L-alanine involves its interaction with specific molecular targets, such as enzymes. The phosphonoacetyl group can mimic natural substrates of enzymes, leading to the inhibition or modulation of enzyme activity. This can affect various biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonate-Containing Amino Acid Derivatives

Phosphonate groups are critical in enhancing binding affinity to metalloenzymes or receptors. For example:

- Diphenyl phosphonate lysine/arginine analogs (): These compounds mimic natural amino acids but replace carboxylate with phosphonate, improving stability and metal interaction.

- HTK03027 (3-(2-anthryl)-L-alanine derivative): A PSMA-targeting agent with an anthracene substituent. While it lacks a phosphonate, its high binding affinity highlights the importance of aromatic groups in target engagement. In contrast, 3-(2-Phosphonoacetamido)-L-alanine’s phosphonoacetamido group may favor polar interactions or metal coordination .

Aromatic-Substituted Alanines

Bulky aromatic substituents influence pharmacokinetics and target binding:

- 3-(2-Naphthyl)-L-alanine hydrochloride (): The naphthyl group enhances hydrophobicity, improving membrane permeability. This contrasts with 3-(2-Phosphonoacetamido)-L-alanine, whose phosphono group increases polarity, likely reducing cellular uptake but enhancing solubility in aqueous environments .

- HTK03029 (3-(1-pyrenyl)-L-alanine): The pyrenyl moiety in this PSMA ligand improves tumor retention due to strong π-π stacking. The phosphonoacetamido group’s charged nature may instead favor renal clearance, a key consideration in radiopharmaceutical design .

Acetamido and Sulfoacetamido Derivatives

- N-Acetyl-L-phenylalanine (): The acetyl group modifies solubility and metabolic stability. The phosphonoacetamido group in 3-(2-Phosphonoacetamido)-L-alanine introduces a stronger acidic moiety (pKa ~2 for phosphonic acid vs. ~5 for carboxylic acid), altering ionization and binding under physiological conditions .

- N-(2-Ethyl-6-methylphenyl)-N-(sulfoacetyl)-L-alanine (): The sulfonyl group enhances acidity and solubility. However, phosphonates exhibit superior metal-binding capacity compared to sulfonates, making 3-(2-Phosphonoacetamido)-L-alanine more suitable for applications requiring chelation (e.g., radiolabeling) .

Triazole-Containing Amino Acids

- β-(1,2,4-Triazol-1-yl)-L-alanine (): The triazole ring participates in hydrogen bonding and π interactions. While triazoles enhance biological activity (e.g., as fungicide metabolites), the phosphonoacetamido group’s metal-chelating ability offers distinct mechanisms for enzyme inhibition or diagnostic imaging .

Key Data Table

*Molecular weights are approximate or derived from evidence. †Estimated based on similar structures.

Research Findings and Implications

- Binding Affinity: Phosphonate-containing compounds (e.g., PSMA-617 analogs) show enhanced binding to zinc-dependent enzymes or receptors due to phosphonate-zinc coordination. This suggests 3-(2-Phosphonoacetamido)-L-alanine could similarly target metalloproteins .

- Biocidal Activity: L-alanine derivatives () potentiate sporicidal activity, implying that 3-(2-Phosphonoacetamido)-L-alanine might interact with microbial enzymes or spores, though its phosphonate group could alter specificity .

- Synthetic Flexibility: Solid-phase synthesis methods () enable modular design of amino acid analogs, supporting the feasibility of optimizing 3-(2-Phosphonoacetamido)-L-alanine for specific applications .

Biological Activity

3-(2-Phosphonoacetamido)-L-alanine, a derivative of L-alanine, incorporates a phosphonoacetylamido group that enhances its biological activity. This compound has garnered attention due to its potential applications in various biochemical pathways, particularly in microbial metabolism and as a possible therapeutic agent.

Chemical Structure and Properties

The molecular formula for 3-(2-Phosphonoacetamido)-L-alanine is CHNOP, with a molecular weight of approximately 202.11 g/mol. Its structure includes an amino acid backbone with a phosphonate group, which influences its solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHNOP |

| Molecular Weight | 202.11 g/mol |

| Solubility | Water-soluble |

Metabolism in Microorganisms

Research indicates that 3-(2-Phosphonoacetamido)-L-alanine can be utilized by certain bacteria as a nitrogen source. In studies involving Escherichia coli, the compound was shown to be metabolized effectively, contributing to bacterial growth and proliferation . This highlights its potential role in microbial ecology and biotechnology.

The biological activity of 3-(2-Phosphonoacetamido)-L-alanine is primarily attributed to its ability to mimic natural substrates in metabolic pathways. The phosphonoacetylamido group can interact with various enzymes involved in amino acid metabolism, potentially inhibiting or enhancing their activity depending on the cellular context. For instance, it may act as a competitive inhibitor for enzymes that utilize L-alanine or related compounds .

Case Studies and Research Findings

- Bacterial Growth Studies : A study evaluated the effects of 3-(2-Phosphonoacetamido)-L-alanine on the growth of pathogenic E. coli strains. The results demonstrated that the compound significantly supported bacterial proliferation compared to controls, suggesting its utility in understanding bacterial metabolism and pathogenesis .

- Therapeutic Potential : Preliminary research suggests that derivatives of L-alanine, including 3-(2-Phosphonoacetamido)-L-alanine, may have therapeutic implications in metabolic disorders due to their role in amino acid cycling and energy metabolism .

- Inhibition Studies : Investigations into the inhibitory effects of this compound on specific enzymatic pathways have revealed potential applications in drug development, particularly targeting metabolic pathways involved in cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.